1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a pyrazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.
Formation of the urea linkage: The final step involves the reaction of the pyrazole-furan intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group on the pyrazole ring would yield an amine derivative.
Scientific Research Applications
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity.
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group can influence the compound’s reactivity and interactions.
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-chlorophenyl)urea: The presence of a chlorine atom instead of a methoxy group can alter the compound’s chemical and biological properties.
Uniqueness
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group on the phenyl ring can enhance its interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-16-4-2-3-15(9-16)20-17(22)18-6-7-21-11-14(10-19-21)13-5-8-24-12-13/h2-5,8-12H,6-7H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVSCLWJNOGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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